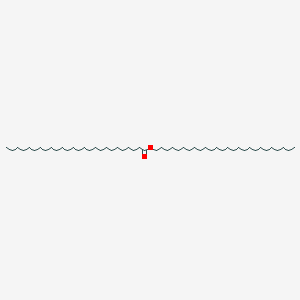

Hexacosyl hexacosanoate

Description

Hexacosyl hexacosanoate (C52H102O2) is a long-chain wax ester formed by the esterification of hexacosanol (C26H54O) and hexacosanoic acid (C26H52O2). This compound is notable for its high molecular weight (782.4 g/mol) and hydrophobic properties, making it prevalent in plant cuticular waxes and insect pheromones. Its structural stability and resistance to enzymatic degradation contribute to its role in waterproofing and defense mechanisms in biological systems .

Properties

CAS No. |

10210-18-1 |

|---|---|

Molecular Formula |

C52H104O2 |

Synonyms |

CERYLCEROTATE |

Origin of Product |

United States |

Comparison with Similar Compounds

Hexacosyl Acetate (C28H56O2)

- Molecular Weight: 424.74 g/mol (vs. 782.4 g/mol for hexacosyl hexacosanoate).

- Structure: Comprises a hexacosyl group esterified with acetic acid (C2H4O2), unlike the C26 acid in this compound.

- Occurrence : Found in plant cuticles (e.g., Indigofera heterantha and Rhodiola algida) and exhibits antifungal activity .

- Applications : Used in studies of plant-insect interactions due to its role as a pheromone component .

Ethyl Hexacosanoate (C28H56O2)

- Molecular Weight : 424.74 g/mol.

- Structure: Ethyl ester of hexacosanoic acid, differing in the alcohol moiety (ethanol vs. hexacosanol).

- Occurrence : Detected in ryegrass infected by Rathayibacter toxicus bacteria, indicating its role as a biomarker for pathogen detection .

- Applications : Utilized in isotopic labeling (e.g., deuterated forms) for metabolic tracing in lipid research .

Methyl Hexacosanoate (C27H54O2)

- Molecular Weight : 410.72 g/mol.

- Structure: Methyl ester derivative of hexacosanoic acid.

- Occurrence : A pyrolysis product of mycobacterial mycolic acids, critical in tuberculosis research .

- Applications : Serves as a reference compound in mass spectrometry for structural elucidation of complex lipids .

Nonacosyl Hexacosanoate (C55H110O2)

- Molecular Weight : 809.5 g/mol.

- Structure: Ester of nonacosanol (C29H60O) and hexacosanoic acid.

- Occurrence: Isolated from Artabotrys adoratissimus leaves; a novel compound with uncharacterized biological activity .

- Applications: Potential candidate for antimicrobial studies due to structural similarity to bioactive wax esters .

Table 1. Structural and Physicochemical Comparison

Q & A

Q. Table 1: Key Parameters for this compound Synthesis

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Catalyst | H2SO4 (0.5% w/w) | |

| Reaction Temperature | 110°C | |

| Solvent | Toluene (anhydrous) | |

| Characterization Method | GC-MS (DB-5MS column) |

Q. Table 2: Bioactivity Variability in Plant Studies

| Plant Species | Bioactivity (MIC90, μg/mL) | Tissue Source | Reference |

|---|---|---|---|

| Indigofera heterantha | 12.5 (Antifungal) | Roots | |

| R. algida | Not detected | Leaves |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.